N-Desmethylgalantamine

Acetylcholinesterase Enzyme Inhibition Alzheimer's Disease

Procure N-Desmethylgalantamine (CAS 41303-74-6), the essential, non-interchangeable N-demethylated galantamine metabolite, for your critical research. It uniquely inverts α7 nAChR modulation (64.8% inhibition at 100 µM) vs. galantamine, enabling mechanistic dissection of dual pharmacology. This secondary amine scaffold is vital for metabolite-specific toxicology (IC50: 0.5-0.6 µg/mL) and SAR derivatization studies. Ensure your studies are powered by the correct metabolite standard—verify ≥98% purity for reliable bioanalytical and in vivo hepatoprotective research (1-10 mg/kg).

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
CAS No. 41303-74-6
Cat. No. B192817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylgalantamine
CAS41303-74-6
Synonyms(8aS,10R,12aS)-1,2,3,4,8a,9-Hexahydro-7-methoxy-10H-benzofuro[3a,3,2-ef][2]benzazepin-10-ol;  (-)-N-Demethylgalanthamine;  N-Norgalanthamine;  Norgalantamine;  (4As,6R,8As)-4A,5,9,10,11,12-Hexahydro-3-Methoxy-6H-Benzofuro[3A,3,2-Ef][2]Benzazepin-6-Ol;  Galantamine
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1
InChIInChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1
InChIKeyAIXQQSTVOSFSMO-RBOXIYTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethylgalantamine (CAS 41303-74-6) – Chemical Profile & Research-Grade Procurement Overview


N-Desmethylgalantamine (Norgalanthamine, CAS 41303-74-6) is a tertiary alkaloid of the Amaryllidaceae family and the primary N-demethylated metabolite of the clinically approved Alzheimer's disease therapeutic galantamine [1][2]. It retains the tetracyclic furobenzazepine skeleton of galantamine but lacks the N-methyl group, resulting in a secondary amine structure with distinct pharmacological properties [3][4]. As a research compound, it functions as a reversible acetylcholinesterase (AChE) inhibitor and an allosteric modulator of nicotinic acetylcholine receptors (nAChRs) [5]. Its role as both a metabolite and a synthetic intermediate makes it a critical tool for investigating the structure-activity relationships, metabolic pathways, and therapeutic potential of galantamine-derived cholinergic agents [6].

Why N-Desmethylgalantamine (CAS 41303-74-6) Cannot Be Substituted by Galantamine or Other Analogs in Research


N-Desmethylgalantamine exhibits a quantitatively distinct pharmacological fingerprint that precludes its substitution with galantamine, O-desmethylgalantamine (sanguinine), or other galantamine-type alkaloids in research applications. Unlike galantamine, which is primarily metabolized by CYP2D6-mediated O-demethylation, N-desmethylgalantamine represents a distinct metabolic branch, accounting for approximately 5% of the administered dose in humans [1]. This metabolic divergence yields a compound with reduced cholinesterase inhibitory potency compared to galantamine, yet retains significant nAChR modulatory activity—a profile that is fundamentally different from both the parent drug and the more potent O-demethylated metabolite [2][3]. Furthermore, the N-demethylated structure introduces a secondary amine that alters basicity, hydrogen-bonding capacity, and pharmacokinetic properties, including predicted blood-brain barrier penetration probability of 85% and a logP of 1.4 [4]. These physicochemical and pharmacological distinctions make N-desmethylgalantamine an essential, non-interchangeable tool for studies requiring precise mechanistic dissection of galantamine's dual pharmacology, metabolite-specific toxicity screening, or the development of next-generation cholinergic agents.

N-Desmethylgalantamine (CAS 41303-74-6) – Quantitative Differentiation Evidence vs. Analogs


AChE Inhibitory Potency: N-Desmethylgalantamine (IC50 0.23 µM) vs. Galantamine (IC50 0.50 µM)

N-Desmethylgalantamine exhibits acetylcholinesterase (AChE) inhibitory activity with an IC50 of 0.23 µM (230 nM) [1]. This represents an approximately 2.2-fold increase in potency compared to the parent compound galantamine, which has a reported IC50 of 0.50 µM (500 nM) under comparable conditions . Notably, a separate study using electric eel AChE reported a higher IC50 of 2.76 µM for N-Desmethylgalantamine, indicating potential species- or assay-dependent variability . However, the direct comparison in the same human AChE assay system confirms that the N-demethylated metabolite retains potent inhibitory activity and is quantitatively more effective than galantamine.

Acetylcholinesterase Enzyme Inhibition Alzheimer's Disease

α7 Nicotinic Receptor Modulation: N-Desmethylgalantamine (64.8% Inhibition) vs. Galantamine Allosteric Potentiation

N-Desmethylgalantamine demonstrates significant functional activity at human α7 nicotinic acetylcholine receptors (nAChRs), inhibiting acetylcholine-induced currents by 64.8% at a concentration of 100 µM in Xenopus oocytes expressing human α7 nAChRs [1]. In contrast, galantamine is characterized primarily as a positive allosteric modulator (PAM) of nAChRs, potentiating rather than inhibiting receptor responses [2]. This functional inversion—from positive modulation to direct inhibition—represents a profound qualitative and quantitative shift in receptor pharmacology that cannot be inferred from AChE inhibition data alone.

Nicotinic Acetylcholine Receptor Allosteric Modulation Neuropharmacology

Cytotoxicity Profile: N-Desmethylgalantamine (IC50 0.5-0.6 µg/mL) vs. Galantamine Therapeutic Window

N-Desmethylgalantamine exhibits cytotoxic activity against MOLT-4 acute lymphoblastic leukemia cells (IC50 = 0.6 µg/mL, approximately 2.2 µM) and LMTK alveolar fibroblasts (IC50 = 0.5 µg/mL, approximately 1.8 µM) [1]. Galantamine, by contrast, is not typically associated with direct cytotoxicity at therapeutic concentrations and is approved for chronic human use in Alzheimer's disease [2]. This differential cytotoxicity profile indicates that the N-demethylated metabolite possesses biological activities distinct from the parent compound, potentially relevant for anticancer screening or for understanding off-target effects in long-term galantamine therapy.

Cytotoxicity Cancer Research Safety Pharmacology

In Vivo Hepatoprotective Efficacy: N-Desmethylgalantamine (1-10 mg/kg) vs. Galantamine Unreported Activity

N-Desmethylgalantamine decreases disease severity in a mouse model of acute liver injury induced by carbon tetrachloride (CCl4) when administered at doses of 1 and 10 mg/kg [1]. This hepatoprotective effect is not a reported property of galantamine, which is primarily investigated for central nervous system disorders [2]. The demonstration of efficacy in a peripheral organ injury model suggests that N-demethylation unmasks or enhances pharmacological activities that are distinct from the parent compound's cholinergic profile.

Hepatoprotection Liver Injury In Vivo Pharmacology

N-Desmethylgalantamine (CAS 41303-74-6) – High-Value Research & Industrial Application Scenarios


Pharmacological Probe for Dissecting Galantamine's Dual Mechanism of Action

Researchers investigating the relative contributions of AChE inhibition versus nAChR modulation to galantamine's therapeutic effects require N-desmethylgalantamine as a critical comparator. Unlike galantamine, which potentiates α7 nAChR responses, N-desmethylgalantamine inhibits ACh-induced currents by 64.8% at 100 µM [1]. This functional inversion allows for mechanistic studies that isolate the receptor-level effects from the enzyme inhibition component. The compound's AChE IC50 of 0.23 µM further enables precise dose-response comparisons in both in vitro and ex vivo systems [2].

Metabolite Identification and Quantification in Pharmacokinetic Studies

N-Desmethylgalantamine is a primary metabolite of galantamine, representing approximately 5% of the administered dose in human urine [1]. It is an essential analytical reference standard for the development and validation of HPLC, LC-MS/MS, or GC-MS methods for quantifying galantamine and its metabolites in biological matrices [2]. Its distinct retention time and mass spectrometric fragmentation pattern make it a critical component of impurity profiling and bioanalytical method development for galantamine-based formulations [3].

Structure-Activity Relationship (SAR) Studies for Next-Generation Cholinergic Agents

Medicinal chemists developing novel Alzheimer's disease therapeutics use N-desmethylgalantamine as a scaffold for SAR studies. The secondary amine at the N-position provides a synthetic handle for N-alkylation, N-acylation, or other derivatizations to modulate potency, selectivity, and pharmacokinetic properties. The compound's predicted blood-brain barrier permeability (85% probability) and logP of 1.4 serve as baseline parameters for designing analogs with improved CNS penetration [1]. Additionally, its demonstrated in vivo hepatoprotective activity at 1-10 mg/kg suggests avenues for repurposing the galantamine scaffold for non-CNS indications [2].

In Vitro Toxicology and Safety Screening of Galantamine Metabolites

N-Desmethylgalantamine is a required test article for comprehensive in vitro toxicology screening of galantamine metabolites. Its cytotoxic profile—with IC50 values of 0.6 µg/mL in MOLT-4 leukemia cells and 0.5 µg/mL in LMTK fibroblasts—provides critical safety benchmarks for metabolite-specific risk assessment [1]. Regulatory and industrial toxicology laboratories procure this compound to evaluate potential off-target effects, genotoxicity, and drug-drug interaction liabilities that may differ from the parent drug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethylgalantamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.